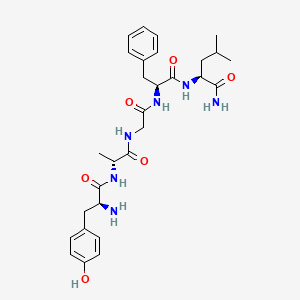

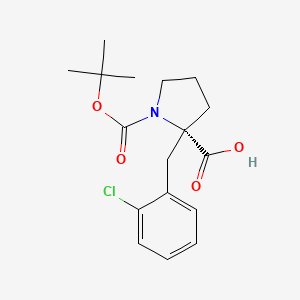

3,4,5-Trihydroxycinnamic acid

Übersicht

Beschreibung

3,4,5-Trihydroxycinnamic acid (THCA) is a phenolic compound found in the bark of Betula pubescens . It has been shown to have anti-inflammatory activity and antioxidant properties . It also has been shown to inhibit the production of TNF-α . It is an excellent inhibitor of lipid absorption and accumulation, with anti-obesity properties . It is a pancreatic lipase inhibitor, with an EC50 of approximately 0.9 μM .

Synthesis Analysis

The catalytic activity of 4-Hydroxyphenylacetate 3-hydroxylases (HPAHs) of the two-component flavin-dependent monooxygenase family are attractive enzymes that possess the catalytic potential to synthesize valuable ortho-diphenol compounds from simple monophenol compounds . In a study, it was found that after p-coumaric acid was almost completely consumed, the resulting caffeic acid was further oxidized to 3,4,5-trihydroxycinnamic acid .Chemical Reactions Analysis

In a study, it was found that 3,4,5-Trihydroxycinnamic acid increases heme-oxygenase-1 (HO-1) and decreases macrophage infiltration in LPS-induced septic kidney . After p-coumaric acid was almost completely consumed, the resulting caffeic acid was further oxidized to 3,4,5-trihydroxycinnamic acid .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

THCA has been shown to exhibit anti-inflammatory activity in various cell models. A study demonstrated that THCA reduced the secretion and mRNA expression levels of inflammatory cytokines in TNF-α/IFN-γ-stimulated human keratinocyte cell line, suggesting potential applications in treating inflammatory disorders such as acute lung injury and asthma .

Dermatological Research

In the context of skin health, THCA’s anti-inflammatory properties have implications for atopic dermatitis (AD) treatment. AD is a chronic inflammatory disease, and THCA’s ability to modulate cytokine and chemokine expression in keratinocytes points to its potential as a therapeutic agent for such skin conditions .

Biocatalysis and Green Chemistry

THCA can be produced sustainably from palm oil mill effluent using biocatalytic methods. This approach not only provides a method to synthesize THCA but also contributes to the field of green chemistry by utilizing waste products as raw materials, thereby reducing environmental impact .

Pharmacological Potential

THCA has been the subject of chemical synthesis and modification studies due to its potential as a pharmacological agent. Its broad medicinal properties include anti-tumor , anti-viral , and anti-microbial activities, making it a promising candidate for drug development .

Vascular Health Research

Research has indicated that THCA can inhibit the inflammatory response in human umbilical vein endothelial cells, which is crucial for maintaining vascular integrity. This suggests that THCA could be used to study and potentially treat conditions related to vascular leakage .

Wirkmechanismus

Target of Action

3,4,5-Trihydroxycinnamic acid (THCA) primarily targets mast cells and human keratinocyte cells . These cells play a crucial role in the immune response and inflammation .

Mode of Action

THCA interacts with its targets by suppressing the activation of mast cells and human keratinocyte cells . It significantly suppresses the secretion of tumor necrosis factor α (TNF-α) and attenuates degranulation, releasing β-hexosaminidase and histamine in a concentration-dependent manner . Furthermore, THCA significantly attenuates the expression of cyclooxygenase 2 and nuclear translocation of nuclear factor-κB (NF-κB) .

Biochemical Pathways

THCA affects the mitogen-activated protein kinases (MAPKs)/NF-κB signaling pathway . It significantly suppresses the increased phosphorylation of p38 mitogen-activated protein kinase, phosphorylated extracellular signal-regulated kinase 1/2, and p-c-Jun N-terminal kinase in RBL-2H3 cells . Additionally, THCA upregulates the expression levels of heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the activation of nuclear factor erythroid 2-related factor 2 in HaCaT cells .

Result of Action

The action of THCA results in significant anti-inflammatory and anti-allergic effects . It exhibits anti-inflammatory activity in acute or chronic inflammatory disorders, such as acute lung injury and asthma . It also exhibits anti-allergic action by significantly attenuating degranulation of mast cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

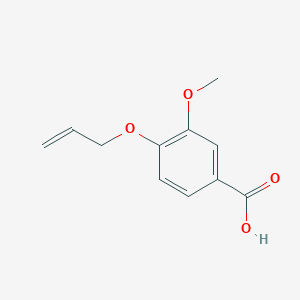

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEAELOMUCBPJP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,4,5-Trihydroxyphenyl)acrylic acid | |

CAS RN |

6093-59-0, 709007-50-1 | |

| Record name | NSC153688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.